3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O2 |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C4H7N3O2/c5-2-1-3-6-4(8)9-7-3/h1-2,5H2,(H,6,7,8) |
InChI Key |
GVGBBIDMUFFWQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=NOC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol and Its Analogues
Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole ring is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. Two of the most classical and widely employed strategies are the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.itresearchgate.net
Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives
The reaction of an amidoxime (B1450833) with a carboxylic acid or its activated derivative is a cornerstone of 1,2,4-oxadiazole synthesis. researchgate.net This [4+1] cycloaddition approach involves the O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 1,2,4-oxadiazole. rsc.org
The activation of the carboxylic acid is a critical step and can be achieved using a variety of reagents. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as acyl chlorides and anhydrides. lew.ro The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has also been reported as an efficient reagent for both the formation and subsequent cyclodehydration of the O-acyl-amidoxime intermediate. lew.ro
The reaction conditions for this transformation can vary widely, from room temperature to elevated temperatures, and can be performed in various solvents or even under solvent-free conditions. chim.it One-pot procedures, where the amidoxime is generated in situ from a nitrile and hydroxylamine (B1172632), followed by reaction with a carboxylic acid, have also been developed to improve efficiency. organic-chemistry.org
Table 1: Common Coupling Reagents for Amidoxime Acylation
| Coupling Reagent | Abbreviation | Typical Reaction Conditions |
| N,N'-Dicyclohexylcarbodiimide | DCC | Room temperature, various organic solvents |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvents, often with an additive like HOBt |
| 1,1'-Carbonyldiimidazole | CDI | Anhydrous solvents like DMF or THF, often with heating |
| Acyl Chlorides | - | Aprotic solvents, often with a base to neutralize HCl |
| Anhydrides | - | Often requires heating |
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.it Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl halides by dehydrohalogenation.
This method offers a different regiochemical outcome compared to the amidoxime route. In the 1,3-dipolar cycloaddition, the substituent of the nitrile becomes the C5 substituent of the resulting 1,2,4-oxadiazole, while the substituent of the nitrile oxide precursor becomes the C3 substituent. This complementary regioselectivity provides synthetic flexibility in accessing differently substituted oxadiazoles (B1248032). chim.it
The reaction is often carried out under thermal conditions, but microwave irradiation has also been employed to accelerate the reaction and improve yields. organic-chemistry.org The choice of solvent and reaction temperature can influence the efficiency of the cycloaddition.
Specialized Synthetic Approaches for 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol
The synthesis of the specifically substituted "this compound" requires a tailored approach that addresses the introduction of the aminoethyl group at the C3 position and the installation of the hydroxyl group at the C5 position, while managing the reactivity of the primary amine.
Introduction of the Aminoethyl Moiety at Position 3
A key challenge in the synthesis of the target molecule is the introduction of the 2-aminoethyl side chain at the C3 position of the 1,2,4-oxadiazole ring. A plausible strategy involves the use of a precursor that already contains this moiety in a protected form.
A suitable starting material would be N-protected β-alanine, such as N-Boc-β-alanine. The carboxylic acid of this precursor can be converted to a nitrile, which is then reacted with hydroxylamine to form the corresponding N-Boc-protected β-amino-amidoxime. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent the primary amine from interfering with the subsequent cyclization step. ijcr.inforesearchgate.net
Proposed Synthetic Route for the Precursor:
Nitrile Formation: Conversion of the carboxylic acid of N-Boc-β-alanine to a nitrile. This can be achieved through various methods, such as conversion to the primary amide followed by dehydration.
Amidoxime Synthesis: Reaction of the resulting N-Boc-protected β-aminonitrile with hydroxylamine to yield N-Boc-3-aminopropanamidoxime.
Functionalization Strategies for the 5-Hydroxyl Group
The introduction of the hydroxyl group at the C5 position of the 1,2,4-oxadiazole ring can be accomplished through the cyclization of the N-Boc-protected β-amino-amidoxime with a suitable C1 synthon that will ultimately yield the hydroxyl group.
A common and effective method for the synthesis of 5-hydroxy-1,2,4-oxadiazoles (which exist in equilibrium with their tautomeric form, 1,2,4-oxadiazol-5(4H)-ones) is the reaction of an amidoxime with a phosgene (B1210022) equivalent, such as 1,1'-carbonyldiimidazole (CDI). lew.ro The reaction of the N-Boc-3-aminopropanamidoxime with CDI would lead to the formation of the 3-(N-Boc-2-aminoethyl)-1,2,4-oxadiazol-5-one.
The final step in the synthesis would be the deprotection of the Boc group to unveil the primary amine. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. nih.govreddit.comuky.edu
Table 2: Proposed Synthetic Sequence for this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Nitrile formation from N-Boc-β-alanine | Amide formation followed by dehydration (e.g., P₂O₅) | tert-butyl (2-cyanoethyl)carbamate |
| 2 | Amidoxime formation | Hydroxylamine (NH₂OH) | tert-butyl (2-(N'-hydroxycarbamimidoyl)ethyl)carbamate |
| 3 | Oxadiazole ring formation | 1,1'-Carbonyldiimidazole (CDI) | tert-butyl (2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)ethyl)carbamate |
| 4 | Deprotection | Trifluoroacetic acid (TFA) or HCl | 3-(2-Aminoethyl)-1,2,4-oxadiazol-5(4H)-one |
Green Chemistry Principles in Oxadiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles, to minimize environmental impact and improve sustainability. Key areas of focus include the use of alternative energy sources, environmentally benign solvents, and catalytic methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in oxadiazole synthesis. Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. organic-chemistry.org For instance, the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid has been efficiently carried out under microwave irradiation without a solvent. organic-chemistry.org
The use of greener solvents, such as water or ionic liquids, is another important aspect of green oxadiazole synthesis. While many traditional methods rely on volatile organic compounds (VOCs), researchers are exploring more sustainable alternatives.
Furthermore, the development of catalytic methods, particularly those using abundant and non-toxic metals, is a key goal. For example, the use of a PTSA-ZnCl₂ catalyst system has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles, offering a milder and more efficient alternative to stoichiometric reagents. organic-chemistry.org Electrochemical methods are also being explored as a green approach for the synthesis of 1,2,4-oxadiazoles through dehydrogenative cyclization of amidoximes. rsc.org
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis has been recognized as a significant advancement in synthetic chemistry, often leading to dramatic rate accelerations, higher yields, and improved product purity. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. The application of microwave irradiation can facilitate the key cyclization and dehydration steps in the formation of the 1,2,4-oxadiazole ring.
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration. Microwave heating can be effectively used in this sequence. For instance, the coupling of an amidoxime with an acyl chloride or anhydride (B1165640) to form an O-acyl amidoxime intermediate, and its subsequent cyclization to the 1,2,4-oxadiazole, can be significantly expedited. nih.gov In some protocols, the reaction is performed in the presence of a solid support, such as silica (B1680970) gel, which can absorb the microwave energy and facilitate a solvent-free or reduced-solvent reaction. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
| Entry | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Conventional heating | 8-12 h | 70-85 | arkat-usa.org |
| 2 | Substituted 2-aminophenols, benzaldehydes, phenacyl bromides | Microwave irradiation | 5-10 min | 85-95 | arkat-usa.org |
| 3 | Isoniazid, aromatic aldehyde | Microwave irradiation (300 W) | 3 min | High | nih.gov |
| 4 | Benzamidoxime, 3-aryl-acryloyl chlorides | Silica-supported, microwave irradiation | Not specified | Good | nih.gov |
This table presents data for the synthesis of various oxadiazole and related heterocyclic derivatives to illustrate the general advantages of microwave-assisted synthesis.
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they avoid lengthy separation processes and purification of intermediate compounds, thus saving time and resources. Several one-pot methodologies have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound and its analogues.
A common one-pot approach involves the in-situ generation of an amidoxime from a nitrile and hydroxylamine, followed by its reaction with a carboxylic acid or its derivative. rsc.org For example, a base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride. rsc.org In this procedure, the aldehyde serves as both a reactant and an oxidant in the final step.
Another efficient one-pot procedure involves the condensation of amidoximes with carboxylic acids using a coupling reagent, followed by in-situ cyclodehydration. scilit.comresearchgate.net The choice of coupling agent and reaction conditions is crucial for the success of this transformation. Furthermore, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) has also been reported, offering a simple purification protocol. nih.gov
For the synthesis of this compound, a potential one-pot strategy would involve the reaction of a protected 3-aminopropionitrile with hydroxylamine to form the corresponding amidoxime in situ. This would then be reacted with a suitable carbonyl compound or activated carboxylic acid derivative to form the 1,2,4-oxadiazole ring, followed by deprotection to yield the final product.
Table 2: Examples of One-Pot Syntheses of 1,2,4-Oxadiazole Derivatives
| Entry | Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |
| 1 | Nitriles, Aldehydes, Hydroxylamine hydrochloride | Base-mediated | 3,5-disubstituted-1,2,4-oxadiazoles | Moderate to Good | rsc.org |
| 2 | Amidoximes, Carboxylic acids | Peptide coupling reagent, 100°C | 3,5-disubstituted-1,2,4-oxadiazoles | Good | researchgate.net |
| 3 | Amidoximes, Carboxylic acid methyl or ethyl esters | NaOH/DMSO, Room Temperature | 3,5-disubstituted-1,2,4-oxadiazoles | 11-90 | nih.gov |
| 4 | Amidoximes, Carboxylic acids | Vilsmeier reagent | 3,5-disubstituted-1,2,4-oxadiazoles | 61-93 | nih.gov |
This table summarizes various one-pot methodologies for the synthesis of 1,2,4-oxadiazole derivatives, highlighting the diversity of applicable conditions and achievable yields.
Mechanistic Investigations and Reactivity Profiles of 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol
Chemical Stability and Degradation Pathways
The chemical stability of the 3-(2-aminoethyl)-1,2,4-oxadiazole scaffold is significantly compromised by the presence of the aminoethyl side chain. Research on analogous compounds, specifically 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, reveals that they are generally unstable in the presence of both acids and bases. researchgate.netnih.govnih.gov This instability is not merely a simple degradation but is the initiation of a profound structural transformation.
The primary degradation pathway under acidic or basic conditions is a rearrangement to more stable heterocyclic systems. nih.gov Studies have shown that hydrolysis is a key trigger for this process. Acid-catalyzed hydrolysis of analogous 1,2,4-oxadiazoles occurs almost immediately upon the addition of reagents like wet hydrogen chloride (HCl). nih.gov The compound is also sensitive to ambient conditions, with hydrolysis initiated by atmospheric moisture leading to a complete rearrangement over time. nih.gov For instance, when crystals of a related compound were grown over several months, X-ray diffraction analysis showed a total conversion from the initial 1,2,4-oxadiazole (B8745197) structure to a rearranged spiropyrazolinium compound. nih.gov This inherent instability means that the primary degradation pathway is intrinsically linked to its rearrangement phenomena.
Intramolecular Rearrangement Phenomena
The 3-(2-aminoethyl)-1,2,4-oxadiazole system is a versatile substrate for several distinct intramolecular rearrangements, driven by thermal, chemical, or photochemical energy. These transformations lead to a variety of different heterocyclic structures.
The most prominent reactivity pathway for 3-(2-aminoethyl)-1,2,4-oxadiazole analogues under thermal or chemical (acid/base) influence is the Boulton-Katritzky Rearrangement (BKR). nih.govrsc.org This rearrangement is a well-established process for heterocyclic systems containing a side-chain with a nucleophilic center positioned to interact with the ring. beilstein-journals.org In this specific case, the reaction proceeds via an intramolecular cyclization that results in the formation of stable spiropyrazoline salts. researchgate.netnih.gov This thermally induced, monomolecular rearrangement provides the first examples of spiro-compound formation through such a reaction for this class of oxadiazoles (B1248032). nih.gov
The general mechanism involves a sequence of protonation, nucleophilic attack, and ring-opening/ring-closing steps. nih.gov The final products are structurally complex spiropyrazolinium compounds, which are significantly different from the starting oxadiazole. nih.gov
The rate and progression of the Boulton-Katritzky rearrangement are highly dependent on the specific reaction conditions, particularly the presence of acid or water and the choice of solvent. nih.gov The rearrangement can be intentionally triggered or can occur spontaneously over time.
Research on 5-aryl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles, which are direct analogues, has provided specific insights into these influences. Acid hydrolysis is extremely rapid, while exposure to atmospheric moisture leads to a much slower conversion. nih.gov
| Condition | Solvent/Medium | Reaction Time | Outcome | Citation |
|---|---|---|---|---|
| Acid Hydrolysis | Ethereal HCl / Wet HCl | Immediate | Rearrangement to spiropyrazolinium chloride salts. | nih.gov |
| Hydrolysis | Water in DMF | 25–40 hours | Formation of spiropyrazoline compounds. | nih.gov |
| Spontaneous Hydrolysis | Air Moisture (in CDCl₃ for NMR) | 1–2 weeks | Progressive appearance of signals for rearranged spiropyrazolinium product. | nih.gov |
| Spontaneous Rearrangement | Solid State (recrystallized from 2-PrOH) | 9 months | Complete transition to spiropyrazolinium compounds observed via X-ray diffraction. | nih.gov |
The nitrogen atom of the aminoethyl side chain at the C3 position plays the central role in initiating the Boulton-Katritzky rearrangement. Its nucleophilic character is the driving force for the entire cyclization mechanism. nih.gov
The proposed mechanism proceeds through the following key steps:
Protonation: The reaction often begins with the protonation of the oxadiazole ring, typically at the N4 nitrogen, which activates the ring.
Nucleophilic Attack: The terminal nitrogen atom of the 2-aminoethyl side chain acts as an intramolecular nucleophile. It attacks the C5 carbon of the oxadiazole ring.
Ring Scission: This attack leads to the cleavage of the weak O-N bond of the oxadiazole ring, forming an open-chain intermediate.
Recyclization: The intermediate rapidly recyclizes, with the nitrogen from the original ring forming a new bond to create the five-membered pyrazoline ring, resulting in the final spirocyclic structure. nih.gov
This sequence highlights how the side chain is not a passive substituent but an active participant in the transformation of the heterocyclic core.
When subjected to photochemical conditions, 1,2,4-oxadiazoles can follow different rearrangement pathways than those observed under thermal or chemical activation. researchgate.netnih.gov One such pathway is the Ring Contraction-Ring Expansion (RCRE) mechanism. researchgate.net Theoretical studies and experimental observations on related 3-amino-1,2,4-oxadiazoles show that irradiation, typically at 254 nm, can induce isomerization into a more stable 1,3,4-oxadiazole (B1194373) ring system. researchgate.netnih.gov
The RCRE mechanism is proposed to proceed through a highly unstable, high-energy intermediate. The process involves the initial contraction of the five-membered ring following photoexcitation, succeeded by an expansion that results in the new, rearranged heterocyclic skeleton. This route competes with other photochemical processes. researchgate.netnih.gov
A second photochemical pathway that competes with RCRE is known as the Internal-Cyclization Isomerization (ICI) mechanism. nih.govresearchgate.netnih.gov This process also occurs upon irradiation and can lead to a different set of isomeric products. While the RCRE pathway results in a different heterocyclic system (1,3,4-oxadiazole), the ICI mechanism can lead to a "ring-degenerate" photoisomerization. nih.gov In this unprecedented reaction, a 5-alkyl-3-amino-1,2,4-oxadiazole can rearrange into a 3-alkyl-5-amino-1,2,4-oxadiazole, effectively swapping the substituents between the C3 and C5 positions while retaining the 1,2,4-oxadiazole core. nih.gov
Theoretical models suggest that both RCRE and ICI pathways are plausible and that their prevalence depends on the specific substituents and reaction conditions, such as the presence of a base. researchgate.net These photochemical routes demonstrate the rich and complex reactivity of the 1,2,4-oxadiazole ring beyond its thermal rearrangements.
Boulton-Katritzky Rearrangement: Pathways to Spiropyrazoline Analogues
Hydrolytic Stability and Mechanism of Ring Opening
The 1,2,4-oxadiazole ring is a heterocyclic motif recognized for its role as a bioisostere for ester and amide functionalities, often introduced to enhance metabolic stability. nih.gov However, the stability of this ring system is highly dependent on the substitution pattern and the ambient conditions, particularly pH.
The 1,2,4-oxadiazole ring system is characterized by a relatively weak O-N bond, which makes it susceptible to cleavage under certain conditions. The hydrolytic stability of 3-(2-aminoethyl)-1,2,4-oxadiazol-5-ol is a critical parameter, especially in aqueous environments. Studies on analogous 3-aryl-5-hydroxy-1,2,4-oxadiazoles have shown that the ring can undergo hydrolytic decomposition in the presence of acid. researchgate.net For instance, refluxing 3-aryl-5-hydroxy-1,2,4-oxadiazoles in hydrochloric acid leads to the cleavage of the oxadiazole ring, yielding the corresponding amidoxime (B1450833). researchgate.net
The proposed mechanism for this acid-catalyzed ring opening involves protonation of one of the nitrogen atoms in the oxadiazole ring, likely N4, which facilitates nucleophilic attack by water at the C5 position. nih.gov This is followed by the cleavage of the O1-N2 bond, leading to an open-chain intermediate that subsequently rearranges to form the more stable amidoxime.
Conversely, under basic conditions, the 5-hydroxy-1,2,4-oxadiazole moiety can exhibit greater stability. The deprotonation of the hydroxyl group to form an oxadiazol-5-olate anion can decrease the electrophilicity of the ring carbons, thus rendering it less susceptible to nucleophilic attack. However, strong basic conditions can also promote rearrangements, such as the Boulton-Katritzky rearrangement, although this is more common for other substitution patterns. rsc.org
The hydrolytic stability can be influenced by the nature of the substituent at the C3 position. The presence of the basic aminoethyl group in this compound could potentially influence the ring's stability. Under acidic conditions, the protonated aminoethyl group might exert an electron-withdrawing effect, further polarizing the oxadiazole ring and potentially affecting the rate of hydrolysis.
Table 1: Illustrative Hydrolytic Stability Data for 1,2,4-Oxadiazole Analogs (Note: The following data is illustrative and based on general findings for the 1,2,4-oxadiazole class of compounds, as specific data for this compound is not readily available in the literature.)
| Compound/Analog | Condition | Product(s) | Half-life (t½) |
| 3-Phenyl-5-hydroxy-1,2,4-oxadiazole | 1M HCl, 80°C | Benzamidoxime | ~ 4 hours |
| 3-Phenyl-5-hydroxy-1,2,4-oxadiazole | 1M NaOH, 80°C | Stable | > 24 hours |
| This compound | pH 2, 37°C | Predicted: 3-Aminopropanamidoxime | Estimated: Moderate |
| This compound | pH 7.4, 37°C | Stable | Estimated: High |
| This compound | pH 10, 37°C | Stable | Estimated: High |
Reactivity of the Aminoethyl Side Chain
The primary amino group on the ethyl side chain at position 3 is a key site for chemical modification of this compound. This functional group exhibits typical reactivity of a primary amine and can undergo a variety of chemical transformations.
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides, anhydrides, or activated carboxylic acids to form the corresponding amides. Similarly, it can react with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: The nucleophilic nature of the amino group allows for its alkylation with alkyl halides or other alkylating agents. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Reductive Amination: The amino group can react with aldehydes or ketones to form an intermediate imine or enamine, which can then be reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield a more substituted amine.
Table 2: Illustrative Reactions of the Aminoethyl Side Chain (Note: The following data is illustrative and based on general reactivity of primary amines.)
| Reaction Type | Reagent | Product Type | Illustrative Conditions |
| Acylation | Acetyl chloride | N-acetyl derivative | Pyridine, 0°C to RT |
| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl derivative | Triethylamine, DCM, RT |
| Alkylation | Methyl iodide | N-methylated derivatives | K₂CO₃, Acetonitrile, RT |
| Reductive Amination | Benzaldehyde, NaBH₄ | N-benzyl derivative | Methanol, RT |
The reactivity of the amino group can be modulated by the electronic properties of the 1,2,4-oxadiazol-5-ol ring system. The heterocyclic core may exert a mild electron-withdrawing effect, which could slightly decrease the nucleophilicity of the amino group compared to a simple alkylamine.
Hydroxyl Group Reactivity at Position 5
The hydroxyl group at the C5 position of the 1,2,4-oxadiazole ring is acidic and can be deprotonated by a base to form a phenoxide-like anion. This anion is a key intermediate in many of the reactions involving this functional group.
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated with various alkylating agents in the presence of a base to form 5-alkoxy-1,2,4-oxadiazoles. Similarly, acylation with acyl halides or anhydrides yields the corresponding 5-acyloxy derivatives. These reactions are synthetically useful for introducing a wide range of functional groups.
Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a halide, using standard halogenating agents like phosphorus oxychloride or thionyl chloride. The resulting 5-halo-1,2,4-oxadiazole is a versatile intermediate for nucleophilic aromatic substitution reactions.
Coupling Reactions: The C5-OH group can potentially be used in various cross-coupling reactions after conversion to a suitable derivative like a triflate. This would allow for the formation of C-C or C-N bonds at this position.
Table 3: Illustrative Reactions of the 5-Hydroxyl Group (Note: The following data is illustrative and based on general reactivity of hydroxylated heterocycles.)
| Reaction Type | Reagent | Product Type | Illustrative Conditions |
| O-Alkylation | Benzyl bromide, K₂CO₃ | 5-Benzyloxy derivative | DMF, 60°C |
| O-Acylation | Benzoyl chloride, Pyridine | 5-Benzoyloxy derivative | DCM, RT |
| Chlorination | POCl₃ | 5-Chloro derivative | Reflux |
| Tritylation | Triflic anhydride (B1165640), Pyridine | 5-Triflyloxy derivative | DCM, 0°C |
Advanced Spectroscopic and Structural Characterization of 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR for Atom Connectivity and Chemical Environment
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial information about the hydrogen and carbon frameworks of a molecule, respectively.
In the ¹H NMR spectrum of 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol, the protons of the ethyl group are expected to exhibit distinct signals. The methylene (B1212753) group adjacent to the amino group (-CH₂-NH₂) and the methylene group attached to the oxadiazole ring (Oxadiazole-CH₂-) would likely appear as triplets, assuming coupling with each other. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functionalities. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) on the oxadiazole ring are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides insight into the carbon skeleton. The two carbon atoms of the ethyl chain will have distinct chemical shifts. The carbon atom of the oxadiazole ring attached to the ethyl group (C3) and the carbon atom bearing the hydroxyl group (C5) will show characteristic signals in the downfield region of the spectrum due to the influence of the heteroatoms in the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxadiazole-CH ₂- | ~3.0 | ~25 |
| -CH ₂-NH₂ | ~3.2 | ~40 |
| -NH ₂ | Broad singlet, variable | - |
| -OH | Broad singlet, variable | - |
| C 3 (Oxadiazole) | - | ~168 |
| C 5 (Oxadiazole) | - | ~175 |
Note: These are predicted values and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Assignments
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of the two methylene groups (-CH₂-CH₂-) would definitively establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the proton signal of each methylene group to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. The C-H stretching vibrations of the ethyl group would appear around 2850-3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is anticipated in the 1600-1680 cm⁻¹ region. Furthermore, C-O and N-O stretching vibrations associated with the heterocyclic ring would be observed in the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| N-H (amine) | 3200-3500 (medium) | Stretching |
| C-H (alkane) | 2850-3000 | Stretching |
| C=N (oxadiazole) | 1600-1680 | Stretching |
| N-H (amine) | 1550-1650 | Bending |
| C-O (oxadiazole) | 1200-1300 | Stretching |
Electronic Spectroscopy: UV-Visible (UV-Vis) for Electronic Transitions and Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the 1,2,4-oxadiazole (B8745197) ring system. The electronic transitions are likely to be of the π → π* type, originating from the conjugated system of the heterocyclic ring. The exact position of the absorption maximum (λ_max) will depend on the solvent and the pH of the solution, as protonation or deprotonation of the amino and hydroxyl groups can affect the electronic structure of the molecule.
Table 3: Predicted UV-Visible Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) |
|---|
Note: The molar absorptivity (ε) would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern of the molecule upon ionization, which can aid in structural elucidation.
The HRMS of this compound would provide a highly accurate mass for the molecular ion [M+H]⁺, which can be used to confirm its elemental formula (C₄H₇N₃O₂). The fragmentation pattern would likely involve the cleavage of the ethyl side chain and the opening of the oxadiazole ring. Common fragmentation pathways could include the loss of the aminoethyl group or the loss of small neutral molecules like CO₂ or N₂.
Table 4: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [C₄H₇N₃O₂ + H]⁺ | 130.0611 |
| [C₂H₅N]⁺ (Fragment) | 44.0495 |
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the exact bond lengths, bond angles, and torsional angles can be determined.
A successful X-ray crystallographic analysis of this compound would provide definitive proof of its molecular structure. It would reveal the planarity of the 1,2,4-oxadiazole ring and the conformation of the aminoethyl side chain in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which dictate the crystal packing.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.2 |
| c (Å) | ~12.1 |
| β (°) | ~98.5 |
| Volume (ų) | ~520 |
Note: These are hypothetical values and would need to be determined from a single-crystal X-ray diffraction experiment.
Application of Chemometrics for Advanced Spectroscopic Data Interpretation
Despite a comprehensive search of scientific literature, patents, and chemical databases, detailed experimental spectroscopic and structural data for the specific compound this compound (CAS No. 1339350-79-6), also known by its tautomeric form 3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one, are not publicly available. google.com Consequently, the creation of specific data tables for its NMR, mass spectrometry, FTIR, and X-ray crystallography is not possible.
However, the principles of advanced spectroscopic data interpretation for related 1,2,4-oxadiazole structures can be discussed in the context of chemometrics. Chemometrics is the science of extracting information from chemical systems by data-driven means. It employs multivariate statistics and mathematical tools to analyze complex chemical data, such as those obtained from modern spectroscopic instruments. sci-hub.se
In the analysis of 1,2,4-oxadiazole derivatives, chemometric methods can be invaluable for several reasons:
Resolving Complex Spectra: Spectroscopic data from techniques like NMR and FTIR can be complex, with overlapping signals, especially in impure samples or mixtures. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can help in resolving these complex datasets to identify the contributions of individual components. sci-hub.se
Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial in drug discovery and materials science. For a series of related 1,2,4-oxadiazole derivatives, chemometrics can be used to build models that correlate spectroscopic data with biological activity or physical properties. This approach can help in identifying the key structural features responsible for a particular function.
Data Enhancement and Pattern Recognition: Chemometric techniques can enhance the quality of spectroscopic data by reducing noise and correcting for baseline drift. Furthermore, pattern recognition algorithms can classify compounds based on their spectroscopic fingerprints, which is useful in quality control and library screening.
While specific research applying chemometrics to the spectroscopic data of this compound has not been identified, the general methodologies are well-established. For instance, in the mass spectrometric analysis of 1,2,4-oxadiazoles, chemometrics could be used to analyze fragmentation patterns across a series of compounds to identify substituent effects on the fragmentation pathways. researchgate.netnih.gov Similarly, for a set of related 1,2,4-oxadiazole-5-one derivatives, chemometric analysis of their NMR and FTIR spectra could reveal subtle structural variations and correlations with their intended application, such as their use in cancer treatment as mentioned in patent literature for this class of compounds. google.com
The application of chemometrics holds significant potential for a deeper understanding of the structure-property relationships within the 1,2,4-oxadiazole class of compounds. Future research that includes the synthesis and detailed spectroscopic characterization of this compound would be necessary to apply these powerful analytical techniques to this specific molecule.
Computational and Theoretical Studies of 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com DFT calculations allow for the accurate determination of a molecule's geometry and electronic properties, which are fundamental to its chemical behavior. Several studies on related oxadiazole derivatives have successfully employed DFT to understand their structure and reactivity. nih.govpsu.edunih.gov
Geometry Optimization and Conformational Landscapes
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol, which possesses several rotatable bonds, this process is crucial for identifying its preferred shape, or conformation.
The conformational landscape is explored by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This analysis reveals the low-energy conformations that the molecule is most likely to adopt. For this compound, the critical dihedral angles would be along the aminoethyl side chain. While specific experimental or calculated data for this exact molecule is not publicly available, a hypothetical analysis would focus on the torsion angles outlined in the table below. The stable geometries of related benzimidazole-oxadiazole derivatives have been determined using DFT, confirming their planar structures. nih.gov
Interactive Data Table: Key Dihedral Angles for Conformational Analysis
Click on the headers to sort the data.
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Description |
| τ1 | N(amino) | C(ethyl) | C(ethyl) | C(oxadiazole) | Rotation of the amino group |
| τ2 | C(ethyl) | C(ethyl) | C(oxadiazole) | N(oxadiazole) | Rotation of the ethyl side chain |
| τ3 | C(ethyl) | C(oxadiazole) | O(oxadiazole) | N(oxadiazole) | Orientation of side chain to the ring |
This table represents a theoretical framework for the conformational analysis of this compound. The actual values would be determined through DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
DFT calculations are highly effective for determining the energies of these orbitals. Studies on various 1,3,4-oxadiazole (B1194373) derivatives have used DFT to analyze their FMOs, revealing how different substituents affect the electronic properties and reactivity of the oxadiazole core. ajchem-a.comjetir.org For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO gap was 4.4815 eV, indicating good kinetic stability. ajchem-a.com Similar analyses for this compound would provide crucial data on its electronic character and reactivity profile.
Interactive Data Table: Illustrative Frontier Molecular Orbital Energies
This table shows representative data that would be generated from a DFT analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO, indicates chemical stability |
Note: The values presented are illustrative and based on typical results for similar heterocyclic compounds. Specific calculations for this compound are required for precise figures.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reactants. kbhgroup.in
In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Studies on other oxadiazole derivatives have used MEP analysis to identify the nitrogen atoms of the oxadiazole ring as primary sites for electrophilic interactions. kbhgroup.intandfonline.com For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the heterocyclic ring and the nitrogen of the amino group, with positive potential around the hydrogen atoms.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly useful for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. tandfonline.comresearchgate.net
This analysis is critical for understanding the photophysical properties of a compound. For example, TD-DFT has been used to investigate the electronic structures of oxadiazole-based dyes for applications in solar cells and to study novel materials for blue OLED emitters. researchgate.netnih.gov A TD-DFT study on this compound would yield data on its absorption wavelengths (λmax) and oscillator strengths, providing insight into how it interacts with light.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules (known as descriptors) with a specific property of interest. These models are used to predict the properties of new, unmeasured compounds based on their chemical structure.
For 1,3,4-oxadiazole derivatives, QSAR (a subset of QSPR focused on biological activity) models have been developed to predict their antioxidant activity. researchgate.net Another study used 3D-QSAR to understand the structural requirements for 1,2,4-oxadiazole (B8745197) derivatives to act as inhibitors of the Sortase A enzyme in bacteria. nih.govresearchgate.net Developing a QSPR model for this compound could predict various properties, such as solubility, boiling point, or even its potential toxicity, by calculating relevant molecular descriptors and fitting them into a predictive model.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations provide a computational microscope to view the movement of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, including its conformational changes and its interactions with its environment, such as a solvent.
MD simulations are particularly useful for studying how a molecule like this compound behaves in a biological context, for instance, in water. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible parts of the molecule. nih.gov Such simulations have been applied to other oxadiazole derivatives to confirm the stability of ligand-protein complexes. nih.govmongoliajol.info An MD simulation of this compound in a water box would reveal its stable conformations in solution and the nature of its interactions with water molecules.
Interactive Data Table: Typical Parameters for an MD Simulation
This table outlines a standard setup for an MD simulation.
| Parameter | Value/Setting | Purpose |
| Force Field | GROMOS54a7 | Defines the potential energy function for the atoms |
| Solvent Model | SPC/E | Represents the water molecules in the simulation box |
| Temperature | 300 K | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events |
This table provides an example of a typical setup for an MD simulation. The specific parameters may be adjusted based on the system and research question.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding potential mechanisms of action and for structure-based drug design.
For a compound like this compound, molecular docking would be employed to explore its binding affinity and interaction patterns within the active sites of various biological targets. Studies on analogous compounds containing the oxadiazole scaffold have identified several key protein targets. For instance, various derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer. nih.gov Similarly, other oxadiazole derivatives have been docked against targets such as HIV-1 Reverse Transcriptase and acetylcholinesterase to explore their therapeutic potential. bioinformation.netresearchgate.netnih.gov
A hypothetical molecular docking study for this compound would involve:
Preparation of the Ligand: Building the 3D structure of the molecule and optimizing its geometry to find the most stable conformation. This includes adding hydrogen atoms and assigning appropriate partial charges.
Receptor Selection and Preparation: Identifying a potential protein target and preparing its crystal structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
Docking Simulation: Using software like AutoDock or Molegro Virtual Docker to systematically place the ligand into the receptor's active site in various orientations and conformations. bioinformation.netnih.gov
Analysis of Results: The resulting poses are scored based on binding energy, with lower energy values indicating a more stable complex. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and amino acid residues in the active site. The 1,2,4-oxadiazole ring itself can participate in hydrogen bonding, which is a critical interaction for stabilizing the ligand-receptor complex. nih.gov
The table below illustrates the type of data that would be generated from such a study, using targets from research on related compounds as examples.
Table 1: Illustrative Molecular Docking Data for a Hypothetical Study
| Target Protein | PDB ID | Potential Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |
|---|---|---|---|---|
| EGFR Tyrosine Kinase | 1M17 | Met769, Gln767, Thr766 | -7.0 to -8.5 | Hydrogen Bonds, Hydrophobic |
| Acetylcholinesterase | 4EY7 | Tyr334, Trp84, Phe330 | -6.5 to -8.0 | π-π Stacking, Hydrogen Bonds |
This table is illustrative and not based on experimental data for the specified compound.
Ab Initio Methods for Fundamental Electronic Structure and Reactivity
Ab initio (from first principles) quantum chemistry methods are used to study the electronic structure and properties of molecules without the need for empirical parameters. These calculations solve the Schrödinger equation and are fundamental to understanding a molecule's intrinsic stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a common and effective method used for these investigations. elixirpublishers.com
For this compound, ab initio and DFT studies would provide deep insights into its chemical nature. Research on similar heterocyclic systems, such as 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol, has utilized DFT to calculate key electronic properties. semanticscholar.org
Key parameters derived from these computational methods include:
Optimized Molecular Geometry: Calculation of the most stable 3D arrangement of atoms, including bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. elixirpublishers.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. elixirpublishers.com
Thermodynamic Properties: Calculations can determine thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, providing information on the stability and spontaneity of reactions involving the compound. elixirpublishers.com
The following table summarizes the type of data that would be obtained from ab initio or DFT calculations for this compound.
Table 2: Representative Data from a Hypothetical DFT Study
| Computational Method | Basis Set | Parameter | Calculated Value |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | HOMO Energy | -6.5 eV |
| DFT (B3LYP) | 6-311+G(d,p) | LUMO Energy | -1.2 eV |
| DFT (B3LYP) | 6-311+G(d,p) | HOMO-LUMO Gap (ΔE) | 5.3 eV |
| DFT (B3LYP) | 6-311+G(d,p) | Dipole Moment | 3.5 D |
This table is illustrative and not based on experimental data for the specified compound.
Structure Activity Relationship Sar and Derivatization Strategies for 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol Analogues
Modification of the 2-Aminoethyl Side Chain
The 2-aminoethyl side chain at the C3 position of the oxadiazole ring presents a key handle for modification. Its primary amine is a locus for altering the molecule's basicity and polarity, which are crucial for pharmacokinetic and pharmacodynamic profiles.
Modification of the primary amine on the ethyl side chain via acylation and alkylation is a fundamental strategy to modulate the basic character (pKa) and, consequently, the ionization state of the molecule at physiological pH.
Acylation: The introduction of an acyl group (R-C=O) converts the primary amine into a secondary amide. This transformation significantly reduces the basicity of the nitrogen atom due to the electron-withdrawing nature of the adjacent carbonyl group. The resulting amide is generally neutral and can act as a hydrogen bond donor and acceptor. The nature of the 'R' group on the acyl moiety can be varied to introduce a wide range of functionalities and steric bulk, thereby influencing solubility, lipophilicity, and target interactions.
Alkylation: The addition of alkyl groups to the primary amine to form secondary or tertiary amines can fine-tune the basicity. Mono- or di-alkylation generally increases basicity compared to the primary amine, although this can be influenced by steric hindrance. This approach also impacts the molecule's lipophilicity and hydrogen bonding capacity, as the number of N-H hydrogen bond donors is reduced. Phase transfer conditions have been utilized for the alkylation of related amino-oxadiazole structures. nih.gov The amino group on the tautomeric form, 3-amino-1,2,4-oxadiazol-5(4H)-one, is known to participate in substitution reactions.
Below is a data table summarizing the effects of these modifications.
| Modification | Substituent (R) Example | Resulting Functional Group | Effect on Basicity | Hydrogen Bond Donors |
| Acylation | Acetyl (CH₃CO-) | Secondary Amide | Decreased | 1 |
| Acylation | Benzoyl (C₆H₅CO-) | Secondary Amide | Decreased | 1 |
| Mono-alkylation | Methyl (CH₃-) | Secondary Amine | Increased | 1 |
| Di-alkylation | Dimethyl ((CH₃)₂-) | Tertiary Amine | Increased | 0 |
Bioisosterism is a key strategy in medicinal chemistry to improve molecular properties while retaining desired biological activity. rroij.comnih.gov Replacing the ethylamine (B1201723) side chain with various bioisosteres can alter conformation, polarity, and metabolic stability. Heterocyclic rings are often employed as bioisosteres for functional groups to enhance pharmacokinetic properties. rroij.comopenaccessjournals.com
Potential bioisosteric replacements for the ethylamine moiety include:
Homologation: Extending the ethyl chain to a propyl or butyl chain can probe the size of the binding pocket.
Constrained Analogues: Incorporating the ethylamine into a cyclic structure, such as an azetidine (B1206935) or piperidine (B6355638) ring, can reduce conformational flexibility. This can lead to an increase in binding affinity by minimizing the entropic penalty of binding.
Heterocyclic replacements: Replacing the ethylamine with small heterocyclic rings like aminomethyl-thiazole or aminomethyl-imidazole can introduce different electronic and hydrogen bonding properties. The 1,3,4-oxadiazole (B1194373) ring itself is a well-known bioisostere for amide and ester groups, suggesting that other heterocycles can be strategically employed. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact |
| Ethylamine | Propylamine | Explore binding pocket size | Altered lipophilicity and conformation |
| Ethylamine | (Piperidin-4-yl)methyl | Introduce conformational rigidity | Increased receptor selectivity; altered pKa |
| Ethylamine | (Thiazol-2-yl)methylamine | Modify electronics and H-bonding | Altered target interactions and polarity |
| Amine | Hydroxyl, Thiol | Change hydrogen bonding properties | Modified polarity and binding mode |
Derivatization at the 5-Hydroxyl Position for Functional Modulation
The 5-hydroxyl group of 3-(2-aminoethyl)-1,2,4-oxadiazol-5-ol is a versatile point for derivatization. In its protonated form, it is a hydrogen bond donor. It exists in tautomeric equilibrium with the 1,2,4-oxadiazol-5(4H)-one form. researchgate.net Modifications at this position can significantly impact the molecule's acidity, lipophilicity, and potential to act as a prodrug.
Esterification: Converting the 5-hydroxyl group to an ester (O-C=O) is a common prodrug strategy. The ester mask removes the acidic proton and increases lipophilicity, which can enhance membrane permeability. In vivo, the ester can be hydrolyzed by esterase enzymes to release the active hydroxyl compound. The synthesis of related 1,2,4-oxadiazole-5-carboxylates has been reported, indicating the feasibility of forming ester linkages at this position. google.com
Etherification: Formation of an ether (O-R) at the 5-position is another key derivatization strategy. This modification removes the acidic proton and introduces a group 'R' that can be selected to probe steric and electronic interactions within a target binding site. Unlike esters, ethers are generally more metabolically stable.
| Modification | General Structure | Key Feature | Potential Application |
| Esterification | -O-C(=O)R | Metabolically labile | Prodrug design |
| Etherification | -O-R | Metabolically stable | Fine-tuning of steric/electronic properties |
Beyond simple esters and ethers, a wide array of substituents can be introduced at the 5-position to expand the chemical space of the scaffold. The synthesis of 5-substituted 1,2,4-oxadiazoles is a well-established field, often involving the reaction of an amidoxime (B1450833) with a corresponding acylating agent or other carbonyl-containing compounds. researchgate.net For instance, methods to create 5-arylacetylenyl-1,2,4-oxadiazoles have been developed, which can then be further functionalized. beilstein-journals.org This allows for the introduction of larger, more complex groups, including aryl, heteroaryl, and alkyl chains with additional functional groups, to explore interactions with the target protein more extensively.
Systemic Investigation of Substituent Effects on the 1,2,4-Oxadiazole (B8745197) Ring
Systematic investigation involves placing various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the available positions of substituents attached to the C3 and C5 carbons. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced through its C5 position than its C3 position. nih.gov In the context of this compound, this means modifications at the 5-hydroxyl position will be strongly influenced by the ring's electronics.
For example, studies on other 1,2,4-oxadiazole series have shown that introducing electron-withdrawing groups onto an aryl ring at the C5 position can increase biological activity. nih.gov Similarly, the regioselective addition of substituents to groups attached at the C5 position can be influenced by the electronic nature of those substituents. A systematic exploration would involve synthesizing analogues where the ethylamine at C3 is replaced by other small groups and the hydroxyl at C5 is replaced by various substituted aryl or alkyl groups to build a comprehensive SAR model.
| Modification Site | Substituent Type | Example | Expected Effect on Ring Electronics |
| C3-Side Chain | Electron Donating (Alkyl) | -CH₂CH₂NH₂ | Weak donation into the ring |
| C5-Substituent | Electron Withdrawing (Ester) | -O-C(=O)CH₃ | Strong withdrawal from the ring |
| C5-Substituent | Electron Donating (Ether) | -O-CH₃ | Donation into the ring via resonance |
| C3-Side Chain | Acylated Amine | -CH₂CH₂NHC(=O)CH₃ | Reduced electron donation compared to free amine |
Influence of Electronic and Steric Parameters on Molecular Properties
The molecular properties of 1,2,4-oxadiazole analogues are significantly modulated by the electronic and steric characteristics of their substituents. The 1,2,4-oxadiazole ring itself is characterized by a low level of aromaticity and a weak O-N bond, making it susceptible to rearrangement. researchgate.net The entire ring system acts as an electron-withdrawing group, which enhances the reactivity of attached substituents. researchgate.net
Quantitative structure-activity relationship (QSAR) studies on various 1,2,4-oxadiazole series have provided insights into the specific parameters that drive activity. For instance, in one study on S1P1 receptor agonists, the mechanism of action for 3-substituted- plu.mxresearchgate.netnih.govoxadiazoles (B1248032) appeared to differ from that of 5-substituted phenyl- plu.mxresearchgate.netnih.govoxadiazoles. tsijournals.com For analogues where the substituent is at the 3-position (analogous to the aminoethyl group in the title compound), Moran autocorrelation descriptors related to atomic van der Waals volumes, masses, and polarizabilities were key determinants of agonist action. tsijournals.com This suggests that both the size (steric) and polarizability (electronic) of the side chain are critical for receptor interaction.
Further research has demonstrated that the nature of substituents on aryl rings attached to the oxadiazole core has a profound impact. Studies on antiproliferative 1,2,4-oxadiazole derivatives revealed that the presence of electron-donating groups (EDGs) significantly improved activity, whereas electron-withdrawing groups (EWGs) were associated with decreased potency. nih.gov Similarly, for antitubercular 1,2,4-oxadiazoles, EWGs and halogens on a phenyl ring were found to confer good activity, while EDGs and bulky substituents were less favorable. nih.gov This highlights that the electronic influence is highly context-dependent and target-specific. The hydrophobicity of substituents, often described by LogP, is another critical factor, with optimal values balancing solubility and membrane permeability. researchgate.net
The following table summarizes the general influence of electronic and steric parameters on the activity of 1,2,4-oxadiazole derivatives based on various studies.
| Parameter | Influence on Molecular Properties and Biological Activity | Relevant Findings |
| Electronic Effects | Electron-donating groups (EDGs) vs. Electron-withdrawing groups (EWGs) can significantly alter target affinity and potency. The 1,2,4-oxadiazole ring itself is electron-withdrawing. researchgate.net | For certain anticancer derivatives, EDGs improved activity while EWGs decreased it. nih.gov For some antitubercular agents, EWGs and halogens were beneficial. nih.gov |
| Steric Effects | The size and shape of substituents affect how the molecule fits into a binding pocket. Bulky groups can either enhance or hinder activity depending on the target's topology. | In a QSAR study, atomic van der Waals volumes (a steric parameter) were found to be a leading factor in agonist action for 3-substituted oxadiazoles. tsijournals.com Increased chain length and bulkiness at the 3rd position enhanced anti-mycobacterial potential in another series. nih.gov |
| Hydrophobicity (LogP) | Influences solubility, absorption, and metabolic clearance. A balance is required for optimal drug-like properties. | A QSAR study on anti-proliferative agents identified hydrophobicity as a key descriptor influencing activity. researchgate.net |
| Polarizability | Relates to the ease with which the electron cloud of the molecule can be distorted, affecting non-covalent interactions with a target. | Atomic polarizabilities were shown to be a governing feature for the agonist action of certain 1,2,4-oxadiazole analogues. tsijournals.com |
Exploration of Bioisosteric Substitutions within the Heterocyclic Core
The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for amide and ester functionalities. researchgate.netnih.gov This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolysis by metabolic enzymes like esterases, leading to improved metabolic stability. researchgate.netnih.govnih.gov
A common bioisosteric replacement strategy involves substituting the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole. While the relative orientation of substituents is similar, this change can lead to significant differences in physicochemical properties. universiteitleiden.nl For example, the 1,3,4-oxadiazole ring is generally more polar and has been associated with higher aqueous solubility, reduced metabolic degradation by human liver microsomes, and lower interaction with hERG channels compared to its 1,2,4-counterpart. universiteitleiden.nlrsc.org However, this replacement can also impact biological activity; in a series of cannabinoid receptor 2 (CB2) ligands, replacing the central 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in CB2 affinity. universiteitleiden.nlrsc.org
Other heterocyclic rings can also serve as bioisosteres. The 1,2,4-triazole (B32235) ring is another important pharmacophore that is considered bioisosteric to the amide bond and can be used to create metabolically stable analogues. mdpi.com The choice of bioisostere depends on matching key electronic and steric properties. For instance, the hydrogen bond acceptor strength and position differ significantly between 1,2,4- and 1,3,4-oxadiazole isomers, which can account for differences in biological activity. researchgate.netrsc.org
The following table outlines common bioisosteric replacements for the 1,2,4-oxadiazole core and their general consequences.
| Original Moiety | Bioisosteric Replacement | Rationale and Consequences |
| Amide/Ester Group | 1,2,4-Oxadiazole | Increases metabolic stability due to resistance to hydrolysis. researchgate.netnih.gov Acts as a stable scaffold for attaching various substituents. |
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Leads to higher polarity, potentially increasing aqueous solubility and reducing metabolic degradation. universiteitleiden.nlrsc.org Can alter target affinity due to different hydrogen bonding patterns. rsc.orgresearchgate.net |
| 1,2,4-Oxadiazole | 1,2,4-Triazole | Also serves as a metabolically stable amide bioisostere. mdpi.com Introduces a different arrangement of heteroatoms, potentially altering binding interactions and physicochemical properties. |
| 1,2,4-Oxadiazole | Thiazolidinedione | While not a direct isostere in all cases, it can replace the core to explore different pharmacophores, as seen in the development of some kinase inhibitors. nih.gov |
Design Principles for Targeted Analogue Synthesis
The design of novel analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, including SAR data and computational modeling. nih.gov A primary strategy involves the heterocyclization of key starting materials to construct the desired molecular framework. nih.gov
A common and versatile method for synthesizing 1,2,4-oxadiazole derivatives involves the reaction of amidoximes with carboxylic acid derivatives (such as acyl chlorides) or other electrophiles. nih.govmdpi.com For the title compound, this could involve reacting a protected 3-aminopropanamidoxime with a suitable carbonyl-containing reagent. Modifications can be systematically introduced by varying either the amidoxime or the carboxylic acid component, allowing for the exploration of different substituents at the 3- and 5-positions of the oxadiazole ring.
Another key design principle is the "scaffold hopping" or bioisosteric replacement strategy discussed previously, where the core heterocycle is replaced with another, such as a 1,3,4-oxadiazole or a 1,2,4-triazole, to improve properties like metabolic stability or solubility. rsc.orgmdpi.com For example, a set of topsentin (B55745) analogues were prepared by replacing an imidazole (B134444) moiety with 1,3,4-oxadiazole and 1,2,4-triazole rings through a multi-step synthesis starting from indole. nih.gov
Computational methods, including molecular docking and QSAR modeling, are increasingly used to guide the design of new analogues. nih.govrsc.org Docking studies can predict how a designed molecule might bind to a biological target, helping to prioritize which compounds to synthesize. mdpi.com QSAR models, built from data on existing analogues, can predict the activity of new, unsynthesized compounds based on their structural features. researchgate.net This rational, in silico approach helps to focus synthetic efforts on compounds most likely to have the desired activity profile. nih.govrsc.org
Finally, synthetic strategies often involve building upon a core structure through multi-step reactions. For instance, a core like 3-(2-aminooxazol-5-yl)-2H-chromen-2-one can be synthesized and then derivatized by reacting its amino group with various substituted aldehydes to produce a library of final compounds for screening. nih.gov This modular approach allows for the efficient generation of diverse analogues for biological evaluation.
| Design Principle | Description | Example Application |
| Combinatorial Synthesis | A core scaffold is synthesized and then reacted with a library of building blocks to create a large number of diverse analogues. | Synthesizing a core amino-oxazole and then reacting it with various aldehydes to create a series of Schiff base derivatives for screening. nih.gov |
| Bioisosteric Replacement | The 1,2,4-oxadiazole core or its side chains are replaced with other chemical groups that are sterically and electronically similar to modulate physicochemical or pharmacological properties. | Replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole to improve metabolic stability and solubility. universiteitleiden.nlrsc.org |
| Structure-Guided Design | Using the 3D structure of a biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into the binding site. | Using molecular docking to predict the binding of novel 1,2,4-oxadiazole derivatives to an enzyme target, guiding the selection of substituents that enhance affinity. mdpi.com |
| QSAR-Informed Design | Utilizing statistical models that correlate chemical structure with biological activity to predict the potency of novel, unsynthesized analogues. | Applying a QSAR model that indicates a need for electron-donating groups to design analogues with enhanced antiproliferative activity. nih.govresearchgate.net |
| Reaction-Driven Synthesis | Employing versatile and well-established chemical reactions, such as the heterocyclization of amidoximes, to systematically build libraries of analogues. | Using the reaction between various arylamidoximes and dicyclohexylcarbodiimide (B1669883) to produce a series of N-cyclohexyl-3-aryl-1,2,4-oxadiazol-5-amines. mdpi.com |
Information regarding this compound is Not Publicly Available
Following a comprehensive search of publicly available scientific literature and databases, there is no specific information regarding the in vitro biochemical and molecular interaction mechanisms of the chemical compound this compound.
Multiple search strategies were employed, utilizing the chemical name and its known synonyms and identifiers, including CAS Number 1339350-79-6, SCHEMBL15001655, and ZINC82563960. chemicalregister.com Despite these extensive efforts, no research data were found for this specific compound in relation to the topics outlined in the user's request.
The requested article structure included highly specific areas of research:
Biochemical and Molecular Interaction Mechanisms of 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol in Vitro
Modulation of Intracellular Biochemical Pathways (In Vitro)
Mechanistic Studies of Cell Cycle Progression Perturbations
Searches for "3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol" combined with keywords such as "enzyme inhibition," "kinase," "deacetylase," "topoisomerase," "thermal proteome profiling," "LiP-MS," "metabolic pathways," and "cell cycle" did not yield any relevant studies.
While general information on the methodologies themselves—such as Thermal Proteome Profiling (TPP) d-nb.infonih.gov and Limited Proteolysis-Mass Spectrometry (LiP-MS) springernature.comnih.gov—and studies on the biological activities of other, structurally different oxadiazole derivatives nih.govmdpi.comresearchgate.netnih.govnih.govnih.gov are available, this information does not pertain to this compound.
Due to the strict requirement to focus solely on this compound and the provided outline, it is not possible to generate a scientifically accurate article. Creating content for the requested sections without specific data would result in speculation or the presentation of irrelevant information, which would not meet the quality and accuracy standards of the request.
Therefore, the generation of the requested article cannot be completed at this time due to the absence of foundational scientific research on this specific compound in the public domain.
An article on the biochemical and molecular interaction mechanisms of this compound cannot be generated. Extensive searches for scientific literature and data pertaining specifically to this compound have not yielded any results. There is no information available in the public domain regarding its effects on apoptotic signaling pathways or its applications in chemical biology.
It is possible that "this compound" is a novel compound, has been studied under a different nomenclature that is not readily identifiable, or is part of proprietary research not available in the public sphere. Without any foundational research on this specific molecule, it is not possible to provide a scientifically accurate and informative article as requested.
General information on the broader class of compounds known as oxadiazoles (B1248032) indicates they are a versatile scaffold in medicinal chemistry with various biological activities. Different isomers of oxadiazole, such as 1,3,4-oxadiazole (B1194373) and 1,2,5-oxadiazole, have been investigated for their potential in inducing apoptosis in cancer cells and for their use as core structures in the development of new therapeutic agents. However, this general information cannot be attributed specifically to this compound without direct scientific evidence.
Future Perspectives and Emerging Research Directions for 3 2 Aminoethyl 1,2,4 Oxadiazol 5 Ol
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of novel derivatives of 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol. These computational tools can significantly accelerate the drug discovery pipeline by predicting molecular properties, identifying potential biological targets, and generating novel chemical structures with desired activities.
Future research will likely focus on developing sophisticated ML models trained on large datasets of 1,2,4-oxadiazole-containing compounds. These models can learn complex structure-activity relationships (SAR) and structure-property relationships (SPR) that are not immediately obvious to human researchers. researchgate.net For instance, AI can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives of this compound, allowing for the early-stage filtering of compounds with unfavorable profiles. mdpi.com
Generative chemistry models, a subset of AI, could design novel 1,2,4-oxadiazole (B8745197) derivatives with optimized properties. By providing the model with the core structure of this compound and a set of desired parameters (e.g., high binding affinity for a specific target, low toxicity), the algorithm can generate a focused library of new molecules for synthesis and testing. This approach has the potential to drastically reduce the time and cost associated with identifying lead compounds.
Table 1: Application of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Development of QSAR models to predict the biological activity of novel derivatives. | Faster identification of potent compounds and a better understanding of structure-activity relationships. researchgate.net |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. | Early elimination of candidates with poor drug-like properties, reducing late-stage failures. mdpi.com |
| De Novo Drug Design | Generative models to create novel molecules with desired properties. | Exploration of a wider chemical space and the design of highly optimized drug candidates. |
| Target Identification | AI algorithms to predict potential biological targets for the compound. | Discovery of new therapeutic applications and mechanisms of action. |
Development of Advanced Analytical Platforms for In Situ Studies
Understanding the dynamic interactions of this compound within a biological system is crucial for elucidating its mechanism of action. The development of advanced analytical platforms for in situ studies will be instrumental in achieving this. These technologies allow for the real-time monitoring of the compound's behavior in a more physiologically relevant environment, such as living cells or tissues.
Future directions include the use of sophisticated imaging techniques, such as fluorescence microscopy, coupled with specifically designed fluorescently-labeled probes of this compound. This would enable the visualization of the compound's subcellular localization and its interaction with target proteins in real-time. Affinity chromatography coupled with mass spectrometry is another powerful technique that can be used to identify the direct binding partners of the compound within a complex proteome. acs.org
Furthermore, the application of biosensors, including those based on surface plasmon resonance (SPR) or biolayer interferometry (BLI), will allow for the label-free, real-time quantification of binding kinetics between this compound and its biological targets. This provides invaluable data on the affinity and specificity of the interaction.
Table 2: Advanced Analytical Platforms for In Situ Analysis
| Analytical Platform | Principle | Application for this compound |
|---|---|---|
| Live-Cell Imaging | Use of fluorescent probes to visualize the compound in living cells. | Determination of subcellular localization and tracking of target engagement. |
| Affinity Chromatography-Mass Spectrometry | Immobilization of the compound to isolate and identify binding partners from cell lysates. | Unbiased identification of direct cellular targets. acs.org |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Quantitative analysis of binding affinity and kinetics to purified target proteins. |
| In-Cell NMR Spectroscopy | Provides atomic-resolution information on ligand-protein interactions inside living cells. | Detailed structural insights into the binding mode and conformational changes of the target. |
Exploration of Novel Biochemical and Cellular Targets
The 1,2,4-oxadiazole scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov This suggests that this compound and its future derivatives may interact with a variety of novel biochemical and cellular targets.
A key future research direction will be the systematic screening of this compound against a broad panel of biological targets to uncover new therapeutic opportunities. This can be achieved through high-throughput screening (HTS) campaigns against libraries of enzymes, receptors, and other proteins. For example, given the prevalence of 1,2,4-oxadiazoles in anticancer drug discovery, future studies could explore the activity of this compound against various cancer cell lines and identify the underlying molecular targets. nih.govnih.gov Recent research has identified that some 1,2,4-oxadiazole derivatives can act as inhibitors of enzymes like HDSirt2 and carbonic anhydrases, or target proteins such as the epidermal growth factor receptor (EGFR). nih.govrsc.org
Furthermore, chemoproteomic approaches, as mentioned in the previous section, will be invaluable in identifying previously unknown targets in an unbiased manner. By understanding the full spectrum of its biological interactions, the therapeutic potential of this compound can be more fully realized, potentially leading to applications in areas such as neurodegenerative diseases or metabolic disorders. nih.gov
Table 3: Potential Biochemical and Cellular Targets for 1,2,4-Oxadiazole Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | HDSirt2, Carbonic Anhydrases, Acetylcholinesterase, MAO-A/B. nih.govnih.gov | Neurodegenerative diseases, Cancer, Alzheimer's disease. nih.govnih.gov |
| Receptors | Epidermal Growth Factor Receptor (EGFR). rsc.org | Cancer. rsc.org |
| Proteasome Subunits | Rpn6. acs.org | Inflammation, Oxidative Stress-related diseases. acs.org |
| Nematode Receptors | Acetylcholine Receptor. mdpi.com | Agriculture (Nematicide). mdpi.com |
Sustainable Chemical Synthesis and Process Optimization
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic routes. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
Traditional methods for the synthesis of 1,2,4-oxadiazoles often require harsh reagents and elevated temperatures. nih.gov Modern approaches that could be adapted for the synthesis of this compound include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov The use of metal-free catalysts, such as graphene oxide, is another promising avenue for creating more sustainable processes. nih.gov
Flow chemistry is another emerging technology that offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. Developing a continuous flow process for the synthesis of this compound could lead to a more cost-effective and environmentally friendly manufacturing process. The optimization of each synthetic step to minimize waste and energy consumption will be a key focus of future process chemistry research.
Table 4: Comparison of Synthetic Methodologies for 1,2,4-Oxadiazoles
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Synthesis | Often involves the reaction of amidoximes with acyl chlorides or carboxylic acids at high temperatures. nih.gov | Well-established and versatile. | Can require harsh conditions, long reaction times, and produce byproducts. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. nih.gov | Rapid reaction times, higher yields, and often milder conditions. nih.gov | Specialized equipment is required. |
| Ultrasound-Mediated Synthesis | Employs ultrasonic irradiation to enhance the reaction rate. nih.gov | Energy efficient and can lead to higher yields. nih.gov | May not be suitable for all reaction types. |
| Metal-Free Catalysis | Uses non-metallic catalysts like graphene oxide to promote the reaction. nih.gov | Avoids toxic and expensive metal catalysts, more environmentally friendly. nih.gov | Catalyst development can be challenging. |
| Flow Chemistry | The reaction is carried out in a continuous stream rather than a batch. | Enhanced safety, scalability, and process control; potential for higher purity. | Requires specialized and often expensive equipment. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclization of precursor amidoximes or through functional group transformations on existing oxadiazole scaffolds. For example, refluxing a mixture of aminoethyl precursors with sodium acetate in acetic acid (similar to methods used for thiazole derivatives ) may yield the target compound. Optimizing reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios of reactants) can improve yields. Characterization via H/C NMR and LC-MS is critical to confirm purity and structure .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- NMR : H and C NMR can resolve the aminoethyl side chain and oxadiazole ring protons, with DMSO-d₆ as a solvent to enhance signal splitting.
- X-ray crystallography : Use single-crystal X-ray diffraction with SHELXL refinement (SHELX suite) to resolve bond lengths and angles, particularly for verifying the oxadiazole ring geometry and hydrogen-bonding interactions .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., theoretical ~142.12 g/mol) and fragmentation patterns .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Stability studies should include accelerated degradation tests (e.g., 40–60°C, pH 1–13 buffers) monitored via HPLC. Oxadiazoles are prone to hydrolysis under strongly acidic/basic conditions; the aminoethyl group may enhance solubility but reduce stability. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the bioactivity of this compound derivatives?
- Perform docking studies (AutoDock Vina) against target proteins (e.g., enzymes or receptors) using the oxadiazole core as a pharmacophore. DFT calculations (Gaussian 09) can predict electronic properties (HOMO-LUMO gaps) and reactivity sites. Compare with analogs like 3-phenyl-5-substituted oxadiazoles to assess substituent effects .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Contradictions may arise from impurities (e.g., unreacted precursors) or stereochemical variations. Validate purity via HPLC (>98%) and characterize stereoisomers using chiral chromatography or NOESY NMR. Reproduce assays under standardized conditions (e.g., cell line passage number, incubation time) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts (common for aminoethyl derivatives) improve aqueous solubility.
- Prodrug design : Esterify the hydroxyl group (e.g., acetyl or PEG-linked derivatives) to enhance membrane permeability.
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve biodistribution .
Q. How can structural modifications to the oxadiazole ring or aminoethyl side chain alter mechanistic pathways in catalytic or biological systems?
- Oxadiazole ring : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, potentially enhancing enzyme inhibition.
- Aminoethyl side chain : Extending the chain (e.g., propyl vs. ethyl) may modulate binding affinity to targets like GPCRs or kinases. Test via SAR studies using analogs from combinatorial libraries .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
